molecular formula C13H11BrClN B14018969 4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine

4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine

Cat. No.: B14018969
M. Wt: 296.59 g/mol
InChI Key: GPMGLLJDKYAETC-UHFFFAOYSA-N
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Description

4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of a bromine atom and two methyl groups on a phenyl ring, which is further connected to a chloropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine typically involves the halogenation of a precursor compound. One common method is the bromination of 2,5-dimethylphenyl followed by a coupling reaction with 2-chloropyridine. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like iron(III) chloride (FeCl3) to facilitate the halogenation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation and coupling reactions. The process is optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts (Pd/C) and bases like potassium carbonate (K2CO3) are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound is utilized in the development of advanced materials, including polymers and liquid crystals.

    Biological Studies: It serves as a probe in biological assays to study the interactions of halogenated aromatic compounds with biomolecules.

    Industrial Chemistry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine involves its interaction with specific molecular targets. The bromine and chlorine atoms can form halogen bonds with target molecules, influencing their activity. The compound can also participate in electron transfer processes, affecting the redox state of the target. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,5-dimethylaniline: This compound shares the bromine and methyl groups but differs in the presence of an amine group instead of a chloropyridine moiety.

    4-Bromo-2,5-dimethylphenylboronic acid: Similar in structure but contains a boronic acid group, making it useful in different types of coupling reactions.

    4-Bromo-2,5-dimethylphenyl N-(3,4-dichlorophenyl)carbamate: This compound has a carbamate group, which imparts different chemical properties and applications.

Uniqueness

4-(4-Bromo-2,5-dimethylphenyl)-2-chloropyridine is unique due to its combination of halogenated phenyl and chloropyridine groups. This structure allows it to participate in a wide range of chemical reactions and makes it versatile for various applications in research and industry.

Properties

Molecular Formula

C13H11BrClN

Molecular Weight

296.59 g/mol

IUPAC Name

4-(4-bromo-2,5-dimethylphenyl)-2-chloropyridine

InChI

InChI=1S/C13H11BrClN/c1-8-6-12(14)9(2)5-11(8)10-3-4-16-13(15)7-10/h3-7H,1-2H3

InChI Key

GPMGLLJDKYAETC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Br)C)C2=CC(=NC=C2)Cl

Origin of Product

United States

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